4-Bromo-N,N-bis(trimethylsilyl)aniline
Overview
Description
4-Bromo-N,N-bis(trimethylsilyl)aniline is an N-protected aryl reagent . It is used in the synthesis of hydrophilic conjugated porphyrin dimers for one-photon and two-photon photodynamic therapy, and functionalized organometallic polymer, poly(ferrocenylsilane) .
Synthesis Analysis
The synthesis of 4-Bromo-N,N-bis(trimethylsilyl)aniline involves the N-metallation of bromoanilines with ethylmagnesium bromide followed by a reaction with trimethylchlorosilane . This process provides N-mono and N-bis(trimethylsilyl)bromoanilines depending on the structure of the substrate .Molecular Structure Analysis
The molecular formula of 4-Bromo-N,N-bis(trimethylsilyl)aniline is C12H22BrNSi2 . It has a molecular weight of 316.38 . The SMILES string representation is CSi©N(c1ccc(Br)cc1)Si©C .Physical And Chemical Properties Analysis
4-Bromo-N,N-bis(trimethylsilyl)aniline is a liquid at room temperature . It has a boiling point of 156-158°C at 23 mmHg and a density of 1.121 g/mL at 25°C . The compound has a flash point of >230 °F .Scientific Research Applications
Hydrophilic Conjugated Porphyrin Dimers
“4-Bromo-N,N-bis(trimethylsilyl)aniline” is used in the synthesis of hydrophilic conjugated porphyrin dimers . These dimers are light-activated molecules that have potential applications in one-photon and two-photon photodynamic therapy .
Functionalized Organometallic Polymer
This compound is also used in the synthesis of functionalized organometallic polymers, such as poly(ferrocenylsilane) . These polymers have unique electronic properties and can be used in a variety of applications, including sensors, electronic devices, and catalysts .
Borylanilines
“4-Bromo-N,N-bis(trimethylsilyl)aniline” is used in the synthesis of borylanilines . These compounds are important intermediates in organic synthesis and can be used to prepare a wide range of boron-containing organic compounds .
Silicon-Containing Oligomeric Poly(imido-amides)
This compound is used in the synthesis of silicon-containing oligomeric poly(imido-amides) . These polymers have potential applications in the field of materials science, including the development of new types of adhesives, coatings, and composite materials .
N-Protected Aryl Reagent
“4-Bromo-N,N-bis(trimethylsilyl)aniline” is an N-protected aryl reagent . This means it can be used in a variety of chemical reactions where the nitrogen atom needs to be protected from reacting .
Building Block in Organic Synthesis
Due to its unique structure, “4-Bromo-N,N-bis(trimethylsilyl)aniline” can serve as a building block in organic synthesis . It can be used to construct a wide range of complex organic molecules .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-N,N-bis(trimethylsilyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNSi2/c1-15(2,3)14(16(4,5)6)12-9-7-11(13)8-10-12/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYMZGDBOMZWSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(C1=CC=C(C=C1)Br)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399223 | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,N-bis(trimethylsilyl)aniline | |
CAS RN |
5089-33-8 | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-N,N-bis(trimethylsilyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Bromo-N,N-bis(trimethylsilyl)aniline in the synthesis of silicon or germanium-containing polymers?
A: 4-Bromo-N,N-bis(trimethylsilyl)aniline serves as a crucial building block for incorporating silicon or germanium atoms into the main chain of aromatic polymers like poly(amides) and poly(imides) []. The research highlights its reaction with either diphenyl-dichlorosilane or diphenyl-dichlorogermane to create diamines containing silicon or germanium. These diamines are then further reacted with appropriate acid dichlorides or dianhydrides to yield the final polymers.
Q2: How does the inclusion of silicon or germanium in the polymer backbone, achieved through the use of 4-Bromo-N,N-bis(trimethylsilyl)aniline, affect the polymer properties?
A: The study by Křižan et al. [] demonstrated that incorporating silicon or germanium into the polymer backbone significantly impacts the thermal properties. Polymers with silicon generally exhibit higher glass transition temperatures and enhanced thermal stability compared to their germanium-containing counterparts. This difference is attributed to the higher ionic character of the C-Si bond and the smaller size of the silicon atom, resulting in lower rotational barriers.
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